N-(6-tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-cyanoacetamide
Description
N-(6-tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-cyanoacetamide (CAS: 560072-41-5) is a bicyclic thiophene derivative featuring a tetrahydrobenzothiophene core substituted with a tert-butyl group at position 6, a cyano group at position 3, and a 2-cyanoacetamide side chain. This compound is synthesized for applications in medicinal chemistry and materials science, with a purity of 95% (). Its structural uniqueness lies in the electron-withdrawing cyano groups and the bulky tert-butyl substituent, which influence its physicochemical and pharmacokinetic properties .
Properties
IUPAC Name |
N-(6-tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-cyanoacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3OS/c1-16(2,3)10-4-5-11-12(9-18)15(21-13(11)8-10)19-14(20)6-7-17/h10H,4-6,8H2,1-3H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCTSYLOAQBTVHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCC2=C(C1)SC(=C2C#N)NC(=O)CC#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-cyanoacetamide typically involves the following steps:
Formation of the Benzothiophene Ring: The benzothiophene ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 2-mercaptobenzoic acid derivative.
Introduction of the tert-Butyl Group: The tert-butyl group can be introduced via alkylation reactions using tert-butyl halides under basic conditions.
Cyano Group Addition: The cyano group can be introduced through nucleophilic substitution reactions using cyanide sources such as sodium cyanide or potassium cyanide.
Formation of the Cyanoacetamide Group: The cyanoacetamide group can be formed by reacting the intermediate compound with cyanoacetic acid or its derivatives under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. Common industrial methods include continuous flow synthesis and the use of automated reactors to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
N-(6-tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-cyanoacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and halides under appropriate solvent and temperature conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones, and other oxidized derivatives.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted derivatives with new functional groups replacing the cyano group.
Scientific Research Applications
Medicinal Chemistry
1.1 Inhibition of Kinases
Research indicates that derivatives of N-(6-tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl) exhibit potent inhibitory effects on specific kinases, particularly JNK2 and JNK3. These kinases are part of the mitogen-activated protein kinase (MAPK) family, which plays crucial roles in cellular processes such as inflammation and apoptosis. Compounds have shown selectivity against JNK1 and p38alpha, suggesting a targeted therapeutic potential in conditions like cancer and neurodegenerative diseases .
1.2 Anti-inflammatory Properties
The compound has demonstrated anti-inflammatory effects in various preclinical models. By inhibiting the JNK signaling pathway, it may reduce the expression of pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of N-(6-tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-cyanoacetamide is crucial for optimizing its pharmacological properties. Modifications to the cyano group and the benzothienyl moiety can significantly affect the compound's potency and selectivity against various kinases. For instance, specific substitutions have been identified that enhance binding affinity and biological activity .
Biochemical Mechanisms
3.1 Binding Interactions
X-ray crystallography studies have elucidated the binding mode of this compound within JNK3’s ATP-binding site. The unique interactions formed by the cyano substituent are critical for its inhibitory action, highlighting the importance of molecular structure in drug design .
3.2 Metabolic Stability
Investigations into the metabolic stability of this compound indicate that modifications can enhance its resistance to metabolic degradation. This stability is vital for maintaining therapeutic concentrations in vivo and improving bioavailability.
Case Studies
Mechanism of Action
The mechanism of action of N-(6-tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-cyanoacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, leading to alterations in biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Substituent Modifications in the Acetamide Side Chain
- Chloro vs. Cyano Substituents: N-(6-tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-chloroacetamide (CAS: 550353-56-5) replaces the terminal cyano group with chlorine. The compound is discontinued, suggesting synthesis or stability challenges (). N-(6-tert-amyl-3-cyano-4,5,6,7-tetrahydrobenzothiophen-2-yl)-2-chloro-acetamide (CAS: 519016-57-0) further modifies the alkyl group (tert-amyl instead of tert-butyl), increasing steric bulk. Its molecular weight (324.87 g/mol) is lower than the target compound’s (estimated ~325–330 g/mol), but its lipophilicity (logP) may be higher due to the longer alkyl chain ().
Core Heterocycle Modifications
- Triazoloquinoline Sulfanyl Derivatives: N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-[(5-methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]acetamide (CAS: 315708-96-4) introduces a triazoloquinoline sulfanyl group. However, the increased molecular weight (~450–470 g/mol) may reduce solubility ().
Alkyl and Aromatic Substituents
- Trifluoromethyl and Methoxy Derivatives :
- N-(6-trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide (EP3348550A1) replaces the tetrahydrobenzothiophene core with benzothiazole. The trifluoromethyl group enhances metabolic stability, while the methoxy group increases polarity. Such compounds are often explored for kinase inhibition ().
Pharmacokinetic Predictors
- Lipophilicity and Permeability: Studies on N-(4-substituted phenyl)-2-cyanoacetamides () reveal that cyano groups increase logP (lipophilicity) compared to chloro or methoxy substituents. For example: Compound logP Peff (10⁻⁴ cm/s) Unbnd (%) N-(4-CN-phenyl)-2-cyanoacetamide 2.1 1.8 85 N-(4-Cl-phenyl)-2-cyanoacetamide 1.7 2.2 78 The target compound’s tert-butyl group likely elevates logP further, reducing aqueous solubility but improving membrane permeability .
Biological Activity
N-(6-tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-cyanoacetamide (CAS: 560072-41-5) is a synthetic compound with notable biological activity. Its molecular formula is , and it has a molar mass of 301.41 g/mol. This compound belongs to a class of cyanoacetamides that have been studied for their potential therapeutic applications, particularly in the inhibition of specific kinases.
Research indicates that compounds similar to this compound exhibit selective inhibition of the Jun N-terminal kinase (JNK) family, particularly JNK2 and JNK3. These kinases are critical in various cellular processes, including apoptosis and inflammation. The compound's unique binding mode allows it to form hydrogen bonds with the ATP-binding site of the kinase, which is essential for its inhibitory action .
In Vitro Studies
In vitro studies have shown that this compound demonstrates significant potency against JNK3 with an IC50 value around 0.2 µM. This indicates a high level of effectiveness in inhibiting this particular kinase compared to others in the MAPK family .
Case Studies and Applications
- Cancer Research : The inhibition of JNK pathways by this compound has implications in cancer therapy since these pathways are often dysregulated in various cancers. A study highlighted the potential of using JNK inhibitors as a strategy to enhance the efficacy of existing chemotherapeutic agents .
- Neuroprotection : Another area of interest is the neuroprotective effects attributed to JNK inhibition. In models of neurodegeneration, compounds like this compound have shown promise in reducing neuronal cell death induced by stressors such as oxidative stress and excitotoxicity .
Comparative Biological Activity Table
| Compound Name | CAS Number | IC50 (µM) | Target Kinase | Reference |
|---|---|---|---|---|
| This compound | 560072-41-5 | 0.2 | JNK3 | |
| Other JNK Inhibitors | Various | 0.5 - 1.0 | JNK1/JNK2 |
Safety and Toxicology
This compound is classified as an irritant. Safety data sheets recommend handling it with care to prevent skin and eye contact .
Q & A
Q. Table 1. Comparison of Synthetic Routes for Analogous Benzothiophene Derivatives
| Parameter | Method A (Cycloaddition) | Method B (Reductive Amination) |
|---|---|---|
| Yield | 72% | 65% |
| Reaction Time | 8 hours | 12 hours |
| Key Catalyst | Cu(OAc) | Fe powder |
| Purity (HPLC) | 98% | 92% |
Q. Table 2. Key Spectral Data for Structural Validation
| Functional Group | NMR Shift (δ, ppm) | IR Stretch (cm) |
|---|---|---|
| –NH (amide) | 10.79 (s, 1H) | 3262–3302 |
| –C≡N (cyano) | 125–130 (C≡N in ) | 2210–2240 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
